NF-kB Inhibitory Class Membership and Structural Differentiation from Analogues
The compound is explicitly claimed in patent literature as part of a series of heterocyclic NF-kB inhibitors, a therapeutic class with well-defined target engagement [1]. This establishes a mechanistic class for CAS 848669-73-8. In contrast, a highly similar analogue where the 4-methylpiperazine group is replaced by a pyrrolidine ring, (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, is profiled in the literature for anticancer activity but is not linked to the NF-kB pathway [2]. Similarly, the morpholine analogue is not associated with NF-kB inhibition in available data . This demonstrates that the 4-methylpiperazine moiety is not a generic replacement but a key structural determinant for NF-kB targeting.
| Evidence Dimension | Primary Biological Target Class |
|---|---|
| Target Compound Data | NF-kB inhibition (patent claim) [1] |
| Comparator Or Baseline | Pyrrolidine analogue: anticancer activity, no NF-kB link [2]; Morpholine analogue: no specific target class reported |
| Quantified Difference | Qualitative: NF-kB vs. non-NF-kB targeted activity |
| Conditions | Cell-based NF-kB reporter gene assays (as per patent class) vs. cytotoxicity screening on Jurkat T-leukemia cells (for pyrrolidine analogue) |
Why This Matters
For an NF-kB-focused discovery program, procuring the NF-kB-linked compound is essential for target-specific screening, whereas the analogues offer no such validated pathway context.
- [1] Leban, J., et al. (2010). Novel Heterocyclic NF-kB Inhibitors. U.S. Patent Application US20100190775A1. View Source
- [2] Finiuk, N., Kryshchyshyn-Dylevych, A., Holota, S., et al. (2022). Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 238, 114422. PMID: 35533562. View Source
